![molecular formula C21H15N3O4 B2884132 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide CAS No. 887872-97-1](/img/structure/B2884132.png)
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide is a useful research compound. Its molecular formula is C21H15N3O4 and its molecular weight is 373.368. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Disposition and Metabolism in Humans
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide and similar compounds have been studied for their disposition and metabolism in human subjects. For example, the disposition of [14C]SB-649868, a compound with a similar complex structure, was investigated in healthy male subjects to determine its pharmacokinetics, including absorption, distribution, metabolism, and excretion. These studies provide insights into the behavior of such compounds in the human body, contributing to the understanding of their potential therapeutic applications and safety profiles (Renzulli et al., 2011).
Exposure and Health Effects
Research on compounds structurally related to naphthalene, such as naphthalene-diisocyanate (NDI), has been conducted to understand their health effects, particularly in occupational settings. Studies have shown that exposure to substances like NDI can lead to respiratory diseases, highlighting the importance of monitoring and managing exposure levels to ensure worker safety (Baur, Chen, & Marczynski, 2001).
Biomonitoring of Exposure
Biomonitoring studies have utilized metabolites of naphthalene to assess exposure to polycyclic aromatic hydrocarbons (PAHs) in various populations. These studies contribute to the understanding of environmental and occupational exposures to PAHs and their potential health risks. For instance, research on coke oven workers evaluated urinary profiles of hydroxylated and unmetabolized PAHs as biomarkers of exposure, providing valuable data for exposure assessment and risk management (Campo et al., 2010).
Environmental Impact and Safety
Investigations into the environmental presence and impact of PAHs, including compounds related to naphthalene, have informed policies and practices aimed at reducing human and ecological exposure. Studies tracking the concentration and profile of urinary polycyclic aromatic hydrocarbon metabolites in populations provide insight into exposure levels and trends, aiding in the development of strategies to minimize health risks associated with PAH exposure (Li et al., 2008).
作用機序
Target of Action
Similar compounds that contain sulfonamide and benzodioxane fragments have been reported to exhibit antibacterial properties . They are known to inhibit bacterial biofilm growth, particularly against Escherichia coli and Bacillus subtilis .
Mode of Action
It’s worth noting that similar compounds have shown to inhibit bacterial biofilm growth . Biofilms are a collective of one or more types of microorganisms that can grow on many different surfaces. Microorganisms that form biofilms include bacteria, fungi, and protists. One common example of a biofilm is dental plaque, a slimy buildup of bacteria that forms on the surfaces of teeth.
Biochemical Pathways
The inhibition of bacterial biofilm growth suggests that it may interfere with the quorum sensing pathways of bacteria . Quorum sensing is a system of stimulus and response correlated to population density. Many species of bacteria use quorum sensing to coordinate gene expression according to the density of their local population.
Pharmacokinetics
Similar compounds with sulfonamide and benzodioxane fragments are known to be absorbed from the gastrointestinal tract and metabolized in the liver . The inactive compounds are excreted through bile or feces .
Result of Action
Similar compounds have shown to inhibit bacterial biofilm growth , which could potentially lead to the disruption of bacterial colonies and a decrease in bacterial infections.
生化学分析
Biochemical Properties
The compound has shown potential as an antibacterial agent, with studies indicating that it can inhibit the growth of bacterial biofilms, specifically against Escherichia coli and Bacillus subtilis .
Cellular Effects
It has been observed to have antibacterial properties, suggesting that it may interact with bacterial cells and inhibit their growth .
Molecular Mechanism
It has been suggested that the compound may exert its effects through the inhibition of certain enzymes, such as cholinestrases and lipoxygenase .
特性
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4/c25-19(16-7-3-5-13-4-1-2-6-15(13)16)22-21-24-23-20(28-21)14-8-9-17-18(12-14)27-11-10-26-17/h1-9,12H,10-11H2,(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITENJMXIGPGJHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

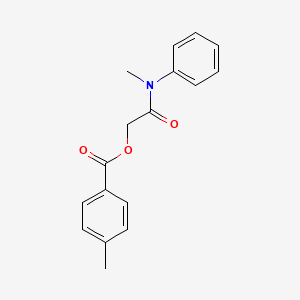
![Pyridin-2-yl-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2884050.png)
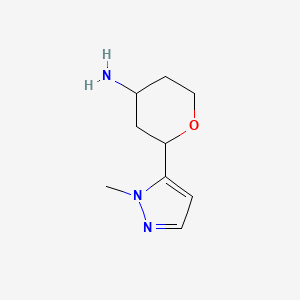

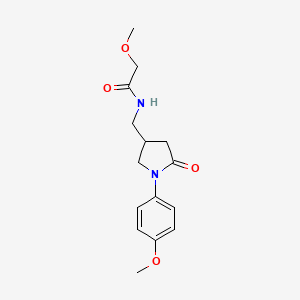
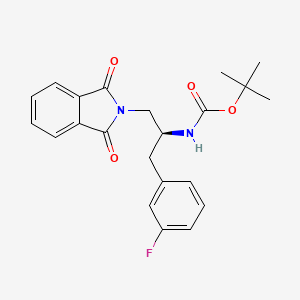

![(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2884061.png)
![2-Ethyl-5-((2-fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2884065.png)
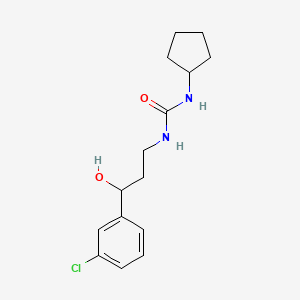

![6-(4-Chlorophenyl)-2-[(3-chlorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2884071.png)
![Methyl 3-ethynyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate](/img/structure/B2884072.png)